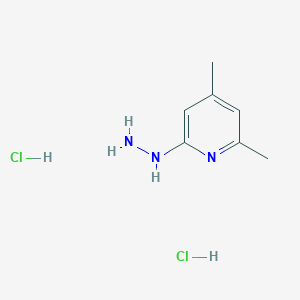

2-肼基-4,6-二甲基吡啶二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

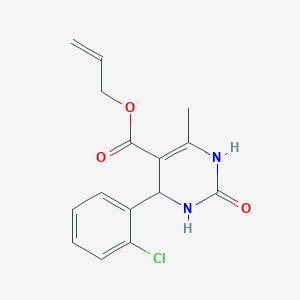

2-Hydrazinyl-4,6-dimethylpyridine dihydrochloride is a pyridine derivative that is part of a broader class of chemical compounds known for their hydrazine functional group attached to a pyridine ring. These compounds are of interest due to their potential applications in various fields, including pharmaceuticals, materials science, and as intermediates in chemical synthesis.

Synthesis Analysis

The synthesis of pyridine derivatives with hydrazine groups often involves novel protocols or modifications of existing methods. For instance, the synthesis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile was achieved from a chlorinated precursor through a novel protocol, indicating the versatility and adaptability of synthetic routes for such compounds . Similarly, the synthesis of other related compounds, such as 2-[(2E)-2-(3-chloro-2-fluorobenzylidene)hydrazinyl]pyridine, involves careful characterization using various spectroscopic techniques to confirm the structure of the synthesized compound .

Molecular Structure Analysis

The molecular and crystal structures of these compounds are often determined using X-ray diffraction, which reveals details such as space groups, unit cell dimensions, and the conformation of the hydrazo-bond . For example, the crystal structure of 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine shows a bent conformation of the hydrazo-bridge and the formation of dimers in the crystal structure through hydrogen bonding . These structural analyses are crucial for understanding the properties and potential reactivity of the compounds.

Chemical Reactions Analysis

Hydrazine derivatives can undergo various chemical reactions, including hydrazinolysis, which can follow multiple pathways leading to different products . The specificity of reactions, such as acid hydrolysis, can also lead to unexpected products, indicating the complexity and sensitivity of these compounds to reaction conditions . Additionally, the cleavage of bonds, such as the C–S bond during hydrazination, can result in unexpected products, which are elucidated through kinetic and computational studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazine derivatives are influenced by their molecular structure. Spectroscopic techniques, including FT-IR, NMR, and UV-Vis, are used to study these properties and the nature of intermolecular interactions . For example, dilution experiments can reveal the concentration-dependent character of NH⋯O and NH⋯N interactions in solution . Theoretical calculations, such as density functional theory (DFT), are employed to predict thermodynamic parameters, vibrational properties, and the nature of electronic transitions within these molecules .

科学研究应用

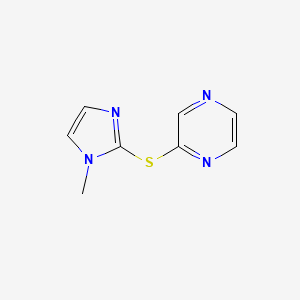

新衍生物的合成

- 以6-(3,4-二甲基苯基)-2-肼基-4-(噻吩-2-基)-吡啶-3-腈为原料制备了一系列新型吡啶和稠合吡啶衍生物,从而合成三唑并吡啶衍生物、吡啶并三嗪衍生物和吡啶-吡唑杂化衍生物。这些化合物表现出抗菌和抗氧化活性 (Flefel 等人,2018 年).

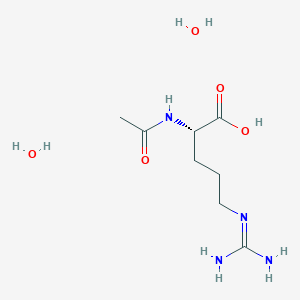

螯合和配位化学

- 探索了 2-肼基烟酸及其类似物与锝的配位化学,揭示了相互作用的螯合和非螯合模式的见解,这对于用于放射性标记的生物偶联物合成至关重要 (Meszaros 等人,2011 年).

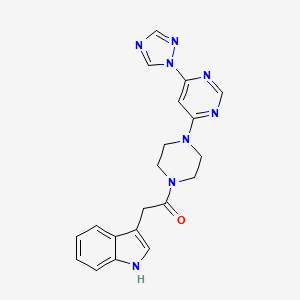

分子对接和体外筛选

- 由 2-肼基-4,6-二甲基吡啶二盐酸盐衍生物合成的化合物进行计算机分子对接筛选,揭示了与靶蛋白的适中至良好的结合能,表明具有药物应用潜力 (Flefel 等人,2018 年).

抗病毒活性

- 合成了新的 N4-β-D-糖苷吡唑并[3,4-d]嘧啶衍生物,显示出对乙型肝炎病毒的中等至高抗病毒活性,表明具有潜在的治疗应用 (El-Sayed 等人,2009 年).

抗菌评价

- 对 1,4-二氢吡啶与 1,3,4-噻二唑衍生物的杂化物进行了合成和评价,证明具有显着的抗菌和抗真菌活性,这可能有利于开发新的抗菌剂 (Gomha 等人,2020 年).

安全和危害

The safety and hazards associated with 2-Hydrazinyl-4,6-dimethylpyridine dihydrochloride are extensive. Precautionary measures include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product. It should be handled under inert gas and protected from moisture. It should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source .

属性

IUPAC Name |

(4,6-dimethylpyridin-2-yl)hydrazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.2ClH/c1-5-3-6(2)9-7(4-5)10-8;;/h3-4H,8H2,1-2H3,(H,9,10);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXMDCIZKSWQEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)NN)C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydrazinyl-4,6-dimethylpyridine dihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2524948.png)

![N-[3-(2-Fluorophenoxy)butan-2-yl]but-2-ynamide](/img/structure/B2524950.png)

![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2524957.png)

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(4-methylphenyl)methyl]oxamide](/img/structure/B2524959.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2524960.png)

![Tert-butyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B2524963.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2524966.png)

![3-(2-ethoxyethyl)-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2524968.png)

![N-phenyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2524970.png)